molecular formula C16H13N3S B5875310 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole

9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No. B5875310
M. Wt: 279.4 g/mol
InChI Key: PZBCLEZPUIFJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and exhibits a unique chemical structure that imparts remarkable biological activities. Additionally, we will explore the future directions for the development of this compound as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression. This compound has been shown to bind to the DNA molecule and interfere with the replication process, leading to the suppression of cancer cell growth. Additionally, it has been reported to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole has been shown to exhibit several other biochemical and physiological effects. It has been reported to possess antioxidant activity, which can protect cells from oxidative stress and damage. Furthermore, it has been shown to possess anti-inflammatory activity, which can reduce inflammation and pain associated with various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole in lab experiments is its potent biological activity against cancer cells. This compound can be used as a lead compound for the development of new anticancer agents with improved efficacy and safety profiles. However, one of the limitations of using this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole as a potential therapeutic agent. One of the areas of research is the modification of the chemical structure to improve its solubility and bioavailability. Additionally, the development of novel drug delivery systems can enhance the efficacy and reduce the toxicity of this compound. Furthermore, the investigation of its potential synergistic effects with other anticancer agents can lead to the development of combination therapies with improved efficacy. Lastly, the exploration of its potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases, can expand its clinical applications.
Conclusion:
In conclusion, 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole is a promising compound with potent biological activities, particularly against cancer cells. Its unique chemical structure and mechanism of action make it an attractive lead compound for the development of new anticancer agents. However, further research is needed to overcome its limitations and explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole has been reported in the literature by several researchers. One of the commonly used methods involves the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzimidazole in the presence of allyl bromide and potassium carbonate. The reaction is carried out under reflux conditions in dimethylformamide (DMF) solvent, and the product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

The biological activities of 9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole have been extensively studied in recent years. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis through the activation of caspase enzymes.

properties

IUPAC Name

4-prop-2-enyl-2-thiophen-2-ylimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-9-18-13-6-3-4-7-14(13)19-11-12(17-16(18)19)15-8-5-10-20-15/h2-8,10-11H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBCLEZPUIFJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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